molecular formula C5H4N4NaO+ B000781 Allopurinol sodium CAS No. 17795-21-0

Allopurinol sodium

Cat. No. B000781
CAS RN: 17795-21-0
M. Wt: 159.10 g/mol
InChI Key: PTJRZVJXXNYNLN-UHFFFAOYSA-N
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Description

Scientific Research Applications

Fluconazole has a wide range of scientific research applications:

Mechanism of Action

Fluconazole exerts its antifungal effects by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .

Preparation Methods

Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .

Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Fluconazole undergoes various chemical reactions, including:

    Oxidation: Fluconazole can be oxidized using reagents like sodium hypochlorite.

    Reduction: Reduction reactions are less common but can be performed under specific conditions.

    Substitution: Fluconazole can undergo substitution reactions, particularly involving its triazole rings.

Common reagents used in these reactions include chloroacetyl chloride, formamide, formic acid, hydrazine hydrate, and trimethoxy sulfur iodide . Major products formed from these reactions include intermediates like alpha-chloro-2,4-difluorophenyl ethanone and 1,2,4-triazole derivatives .

Comparison with Similar Compounds

Fluconazole is often compared with other azole antifungals such as ketoconazole, itraconazole, and clotrimazole. Unlike ketoconazole, which contains an imidazole ring, fluconazole has a triazole ring, providing better systemic absorption and fewer side effects . Itraconazole and clotrimazole are also triazole antifungals but differ in their spectrum of activity and pharmacokinetic profiles .

Similar compounds include:

Fluconazole’s unique properties, such as its high bioavailability, minimal side effects, and effectiveness against a wide range of fungal infections, make it a valuable antifungal agent in both clinical and research settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Allopurinol sodium can be achieved by the reaction of Allopurinol with sodium hydroxide.", "Starting Materials": [ "Allopurinol", "Sodium Hydroxide" ], "Reaction": [ "Dissolve Allopurinol in a solvent such as water or ethanol", "Add Sodium Hydroxide to the solution", "Stir the mixture for several hours at room temperature or heat it to reflux", "Allow the mixture to cool and filter the precipitate", "Wash the solid with water and dry it under vacuum", "The resulting product is Allopurinol sodium" ] }

CAS RN

17795-21-0

Molecular Formula

C5H4N4NaO+

Molecular Weight

159.10 g/mol

IUPAC Name

sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

InChI Key

PTJRZVJXXNYNLN-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2.[Na+]

Other CAS RN

17795-21-0

synonyms

NA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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